2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C14H10F6N2. It is a derivative of biphenyl, where two trifluoromethyl groups are attached to the biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,2’-bistrifluoromethylbiphenyl, is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers with exceptional thermal and mechanical properties
Mechanism of Action
The mechanism of action of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- 2,2’-Bis(trifluoromethyl)-1,3-dioxolane
Uniqueness
2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Biological Activity
2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of interest due to its unique structural characteristics and biological activities. The presence of trifluoromethyl groups enhances the lipophilicity and electronic properties of the molecule, making it a candidate for various pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of trifluoromethyl groups to the biphenyl structure through electrophilic aromatic substitution. This method allows for precise control over the position of substituents, which is crucial for optimizing biological activity.
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Electrophilic Aromatic Substitution | Trifluoromethylating agent | Acidic medium |
2 | Amination | Amine source | Basic conditions |
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing arylamines with trifluoromethyl groups have shown promising results against various bacterial strains and fungi.
In a study evaluating the antibacterial properties of arylamine derivatives, it was found that the position of the trifluoromethyl group significantly influenced antimicrobial efficacy. Compounds with the trifluoromethyl group in meta positions generally exhibited higher antibacterial activity compared to those in para positions.
Table 2: Antibacterial Activity Comparison
Compound | Position of -CF3 | Activity (MIC µg/mL) |
---|---|---|
A | Ortho | 8 |
B | Meta | 4 |
C | Para | 16 |
The mechanism by which this compound exerts its biological effects is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against pathogens.
Case Study: Antimalarial Activity
A recent study identified novel compounds with structural similarities to this compound that displayed potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds were shown to inhibit key enzymes involved in the parasite's metabolic pathways, demonstrating potential for further development as antimalarial agents.
Table 3: Antimalarial Activity Data
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound 1 | 5.0 | DXPS |
Compound 2 | 3.5 | Other metabolic pathways |
Properties
Molecular Formula |
C14H9F6N |
---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-12(21)11(7-8)14(18,19)20/h1-7H,21H2 |
InChI Key |
ZEOQJPCQMWEDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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